molecular formula C11H10F3NO B13679837 9-(Trifluoromethyl)-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one

9-(Trifluoromethyl)-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one

Cat. No.: B13679837
M. Wt: 229.20 g/mol
InChI Key: WNKVZAWFEIEKNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(Trifluoromethyl)-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one: is a chemical compound that belongs to the class of benzoazepines This compound is characterized by the presence of a trifluoromethyl group attached to the benzoazepine core The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical and physical properties of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using photoredox catalysis, which involves the use of visible light to drive the reaction . The reaction conditions often include the use of a photoredox catalyst, such as ruthenium or iridium complexes, and a suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to ensure the efficient and safe handling of reagents. The process may also include purification steps, such as crystallization or chromatography, to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 9-(Trifluoromethyl)-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry: In chemistry, 9-(Trifluoromethyl)-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new synthetic methodologies .

Biology: The compound’s potential biological activity is of interest for drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals with improved efficacy and safety profiles .

Medicine: In medicine, derivatives of this compound could be explored for their therapeutic potential in treating various diseases. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound can be used in the development of new materials with desirable properties, such as increased thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of 9-(Trifluoromethyl)-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness: The presence of the trifluoromethyl group in 9-(Trifluoromethyl)-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one imparts unique electronic properties that can enhance its reactivity and stability. This makes it distinct from other benzoazepine derivatives and valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H10F3NO

Molecular Weight

229.20 g/mol

IUPAC Name

9-(trifluoromethyl)-1,2,3,4-tetrahydro-1-benzazepin-5-one

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)8-4-1-3-7-9(16)5-2-6-15-10(7)8/h1,3-4,15H,2,5-6H2

InChI Key

WNKVZAWFEIEKNC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C(=CC=C2)C(F)(F)F)NC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.